3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)
Brand Name: Vulcanchem
CAS No.: 166171-16-0
VCID: VC0222706
InChI: InChI=1S/C8H17N3/c1-11-7-2-6(9)3-8(11)5-10-4-7/h6-8,10H,2-5,9H2,1H3
SMILES: CN1C2CC(CC1CNC2)N
Molecular Formula: C8H17N3
Molecular Weight: 0

3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)

CAS No.: 166171-16-0

Cat. No.: VC0222706

Molecular Formula: C8H17N3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) - 166171-16-0

Specification

CAS No. 166171-16-0
Molecular Formula C8H17N3
Molecular Weight 0
IUPAC Name 9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
Standard InChI InChI=1S/C8H17N3/c1-11-7-2-6(9)3-8(11)5-10-4-7/h6-8,10H,2-5,9H2,1H3
SMILES CN1C2CC(CC1CNC2)N

Introduction

Chemical Identity and Properties

3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) is identified by CAS number 166171-16-0 and is classified as a chemical compound with potential medicinal applications . The compound belongs to the diazabicyclo family, specifically the 3,9-diazabicyclo[3.3.1]nonane scaffold. This bicyclic structure incorporates two nitrogen atoms at positions 3 and 9, with the 9-position bearing a methyl substituent and the 7-position containing an amine group in the endo configuration. This stereochemical arrangement is significant for its molecular interactions and potential biological activity.

The basic physicochemical properties of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) are outlined in Table 1, which compares it with structurally related compounds to provide context for understanding its unique characteristics. The molecular structure features the characteristic bicyclic framework with two nitrogen atoms incorporated within the rings, giving it distinct chemical behavior compared to monocyclic amines.

Table 1: Comparative Physicochemical Properties of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) and Related Compounds

Property3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine
CAS Number166171-16-0 160357-81-3 143411-75-0
Molecular FormulaC₉H₁₉N₃C₉H₁₉N₃ C₁₀H₂₁N₃
Molecular Weight169.27*169.27 183.29
Structure TypeBicyclic diamineBicyclic diamineBicyclic diamine
Nitrogen Positions3,93,93,9
Substituents9-methyl, 7-amine (endo)3,9-dimethyl, 7-amine3-ethyl, 9-methyl, 7-amine

*Estimated based on molecular formula and comparison with similar compounds

The 3,9-diazabicyclo[3.3.1]nonane framework that characterizes our target compound exhibits distinctive conformational properties that significantly influence its reactivity and biological interactions. Based on studies of related compounds in this structural class, these molecules typically adopt a "chair-chair" conformation of both piperidine rings . This conformational preference is evidenced by spectroscopic data, particularly in the ¹H NMR spectrum, which shows characteristic patterns for equatorial protons at specific carbon positions.

In the chair-chair conformation, the molecule maintains a rigid structure with the amine group at the 7-position oriented in the endo configuration, meaning it projects toward the interior of the bicyclic framework. This specific stereochemistry is crucial for molecular recognition processes and may determine the compound's efficacy in biological systems. The spatial arrangement of the amine group relative to the nitrogen atoms at positions 3 and 9 creates a distinctive three-dimensional architecture that influences its interaction with potential biological targets.

Spectroscopic Characterization

Synthesis Methodologies

The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) and related compounds typically involves several strategic approaches. The most common and efficient method is the Mannich condensation, which provides a straightforward route to the diazabicyclic framework . This section outlines the principal synthetic strategies that have been developed for accessing this class of compounds.

Mannich Condensation Approach

Mannich condensation represents the most convenient way for the preparative synthesis of diazabicyclo[3.3.1]nonane derivatives . This approach involves the reaction of appropriate piperidone precursors with formaldehyde and primary amines. For the target compound, the synthesis would typically involve:

  • Preparation of a suitable piperidone precursor

  • Mannich cyclocondensation with paraformaldehyde and the appropriate amine

  • Reduction of the resulting ketone to introduce the amine functionality at the 7-position

  • Stereochemical control to ensure the endo configuration

The general reaction scheme for this approach can be represented as follows:

Scheme 1: Mannich Condensation Approach to 3,9-Diazabicyclo[3.3.1]nonane Derivatives

  • Piperidone + Paraformaldehyde + Methylamine → 3,9-Diazabicyclo[3.3.1]nonan-7-one derivative

  • Reduction → 3,9-Diazabicyclo[3.3.1]nonan-7-amine derivative

The specific conditions for the reduction step are critical for controlling the stereochemistry of the amine group at the 7-position. For related compounds, this has been achieved using reagents such as hydrazine hydrate in the presence of KOH in triethylene glycol at elevated temperatures (160-170°C) .

Alternative Synthetic Routes

Besides the Mannich condensation, other synthetic approaches to diazabicyclo[3.3.1]nonane derivatives include :

  • Ring-cleavage reactions of diazaadamantane

  • Intermolecular cyclization of piperidines

  • Dieckman condensation followed by appropriate functionalization

Each of these approaches offers distinct advantages in terms of yield, stereoselectivity, and functional group compatibility. The choice of synthetic route depends on the specific substitution pattern desired and the available starting materials.

Purification and Characterization

The purification of 3,9-diazabicyclo[3.3.1]nonane derivatives typically involves column chromatography on aluminum oxide with appropriate solvent systems . Characterization is commonly performed using a combination of spectroscopic techniques including ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy. The progress of reactions is often monitored by thin-layer chromatography (TLC).

Biological Activity and Applications

While specific biological data for 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) is limited in the available literature, the diazabicyclo[3.3.1]nonane scaffold has demonstrated notable pharmacological properties. Research on structurally related compounds provides valuable insights into the potential applications of our target compound.

Pharmacological Properties

Compounds based on the diazabicyclo[3.3.1]nonane framework have shown significant activity in several therapeutic areas:

  • Serotonin Receptor Modulation: Related structures have been investigated as 5-HT₃ receptor antagonists, suggesting potential applications in treating conditions such as anxiety and nausea . The specific spatial arrangement of nitrogen atoms in these bicyclic systems appears to facilitate effective binding to serotonin receptors.

  • Anticancer Activity: Derivatives of diazabicyclo[3.3.1]nonane compounds have exhibited promising anticancer properties in preliminary studies, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Neuropharmacological Applications: The rigid bicyclic structure of these compounds enables specific interactions with neurological targets, suggesting potential applications in central nervous system disorders.

Table 2: Pharmacological Activities of Diazabicyclo[3.3.1]nonane Derivatives

Pharmacological ActivityMechanism of ActionPotential Applications
5-HT₃ Receptor AntagonismBinding to serotonin receptors, influencing neurotransmitter activityAnxiety, nausea, vomiting
Anticancer ActivityModulation of signaling pathways involved in cell proliferation and apoptosisCancer therapy
Neuropharmacological EffectsInteraction with specific neurological targetsCNS disorders

Structure-Activity Relationships

The biological activity of diazabicyclo[3.3.1]nonane derivatives is heavily influenced by their structural features, including:

  • Nitrogen Substituents: The nature of substituents at the nitrogen atoms (positions 3 and 9) significantly affects lipophilicity and blood-brain barrier penetration.

  • Stereochemistry: The endo configuration of the amine group at position 7 is particularly important for molecular recognition and binding to specific targets.

  • Ring Conformation: The rigid chair-chair conformation of the bicyclic system provides an optimal three-dimensional arrangement for interaction with biological receptors.

These structure-activity relationships provide valuable guidance for the design of new analogs with enhanced biological properties and therapeutic potential.

Comparative Analysis with Related Compounds

A comprehensive understanding of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) is enhanced through comparison with structurally related compounds. This comparative analysis highlights the unique features of our target compound while placing it within the broader context of diazabicyclic structures.

Structural Variations and Their Impact

The diazabicyclo[3.3.1]nonane scaffold can be modified in several ways, each affecting the compound's properties and biological activity:

  • Nitrogen Substituents: Compounds with different substituents at positions 3 and 9 (e.g., methyl, ethyl) show varying lipophilicity and receptor binding profiles. For instance, 3-ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine has increased lipophilicity compared to the dimethyl analog .

  • Position 7 Functionality: Variations at position 7 include amines, alcohols, and ketones. The 7-amine derivatives generally show distinct biological activities compared to the corresponding alcohols (like 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol) .

  • Stereochemistry: The endo versus exo configuration at position 7 significantly influences the three-dimensional structure and, consequently, the biological interactions of these compounds.

Table 3: Comparison of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) with Related Derivatives

CompoundKey Structural DifferencesEffect on Properties
3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)Single methyl at N-9, endo-amine at C-7Baseline for comparison
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amineMethyl groups at both N-3 and N-9Increased symmetry, potentially different receptor binding profile
3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amineEthyl at N-3, methyl at N-9Enhanced lipophilicity, potentially improved blood-brain barrier penetration
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-olHydroxyl instead of amine at C-7Different hydrogen bonding pattern, altered biological activity

Spectroscopic Differentiation

Different substitution patterns in the diazabicyclo[3.3.1]nonane framework can be distinguished through spectroscopic analysis:

  • ¹H NMR: The chemical shifts and coupling patterns of protons at positions 2, 4, 6, and 8 provide valuable information about the ring conformation and substitution pattern.

  • ¹³C NMR: Carbon signals, particularly those of the bridgehead carbons and carbons adjacent to nitrogen, show characteristic shifts depending on the substituents present.

These spectroscopic differences serve as important tools for structural confirmation and quality control in the synthesis and characterization of these compounds.

Applications in Scientific Research

3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) and related compounds have applications across multiple scientific disciplines, reflecting their versatile chemical and biological properties.

Medicinal Chemistry Applications

In medicinal chemistry, these compounds serve as valuable scaffolds for drug discovery:

  • Development of 5-HT₃ Receptor Antagonists: The diazabicyclo[3.3.1]nonane framework has been explored in the design of serotonin receptor antagonists like indisetron, used for preventing nausea and vomiting.

  • Anticancer Drug Development: The unique structural features of these compounds provide templates for developing novel anticancer agents targeting specific cellular pathways.

  • Neuropharmacological Agents: Their ability to interact with neurological targets makes them candidates for addressing central nervous system disorders.

Synthetic Chemistry Applications

The diazabicyclo[3.3.1]nonane scaffold serves important functions in synthetic organic chemistry:

  • Building Blocks: These compounds function as intermediates in the synthesis of more complex molecules with specific biological activities.

  • Ligands in Coordination Chemistry: The nitrogen atoms in the bicyclic structure can coordinate with metals, creating complexes with unique properties.

  • Templates for Structural Diversity: The rigid bicyclic framework provides a stable platform for introducing diverse functional groups, enabling the creation of compound libraries for structure-activity relationship studies.

Materials Science Applications

Beyond biological applications, these compounds have potential uses in materials science:

  • Polymer Chemistry: Incorporation into polymer matrices can enhance thermal stability and mechanical properties.

  • Development of Specialized Materials: The unique structural features of these compounds make them valuable components in the design of materials with specific physical and chemical properties.

Analytical Methods for Characterization

Accurate characterization of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) requires a combination of analytical techniques that provide complementary information about its structure, purity, and properties.

Spectroscopic Methods

Multiple spectroscopic techniques are employed for structural confirmation:

Chromatographic Methods

Chromatographic techniques are essential for assessing purity and for separation:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically with C18 columns and appropriate mobile phase systems.

  • Column Chromatography: For purification, aluminum oxide of appropriate activity is commonly used with solvent systems such as benzene:dioxane or benzene:isopropanol .

  • Thin-Layer Chromatography (TLC): Employed for monitoring reaction progress and preliminarily assessing purity.

X-ray Crystallography

When crystalline forms can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure, including:

  • Bond lengths and angles

  • Conformational details of the bicyclic system

  • Absolute stereochemistry, particularly at position 7

This technique has been valuable in confirming the chair-chair conformation that is characteristic of the diazabicyclo[3.3.1]nonane scaffold.

Future Research Directions

Research on 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) and related compounds continues to evolve, with several promising directions for future investigation:

Medicinal Chemistry Advancements

Future research in medicinal chemistry may focus on:

  • Optimization of Pharmacological Properties: Fine-tuning the structure to enhance binding affinity for specific targets while minimizing off-target effects.

  • Development of Novel Therapeutic Applications: Exploring applications beyond current areas, such as anti-inflammatory, antimicrobial, or antiviral properties.

  • Combination with Other Pharmacophores: Creating hybrid molecules that incorporate the diazabicyclo[3.3.1]nonane scaffold with other biologically active components.

Synthetic Methodology Development

Advances in synthetic chemistry may lead to:

  • More Efficient Synthetic Routes: Development of higher-yielding, more stereoselective methods for accessing these compounds.

  • Green Chemistry Approaches: Implementation of environmentally friendly synthesis methods using renewable resources and reducing waste.

  • Scale-Up Procedures: Optimization of processes for larger-scale production to support advanced applications.

Materials Science Applications

Emerging applications in materials science include:

  • Smart Materials: Integration into responsive materials that change properties under specific conditions.

  • Catalysis: Exploration of catalytic applications, potentially leveraging the nitrogen atoms as coordination sites.

  • Nanotechnology: Incorporation into nanomaterials for specialized applications in sensing or drug delivery.

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